Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the following structural formula:
C27H29N3O5S
This compound belongs to the quinoline family and contains various functional groups, including amino, nitro, and ester moieties. Its intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, with ethyl esters under suitable reaction conditions. The exact synthetic pathway may vary based on the desired regioisomer and substituents.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of nitroso or nitro compounds.
Reduction: Reduction of the nitro group could yield the corresponding amino compound.
Substitution: Substitution reactions at the phenyl rings or the ester group are possible.
Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for nitro reduction.
Substitution Reactions: Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaOH) for phenyl ring substitutions.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of these products are essential for further study.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Potential use in organic electronics or as a building block for functional materials.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its unique combination of functional groups sets it apart. Similar quinoline derivatives may share some features but lack the exact substitution pattern found here.
Properties
Molecular Formula |
C27H29N3O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-5-35-26(32)24-22(16-9-11-19(36-4)12-10-16)23-20(14-27(2,3)15-21(23)31)29(25(24)28)17-7-6-8-18(13-17)30(33)34/h6-13,22H,5,14-15,28H2,1-4H3 |
InChI Key |
UXLSLYMLEORURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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